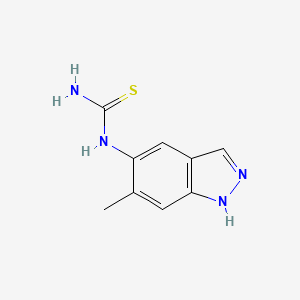

(6-methyl-1H-indazol-5-yl)thiourea

Descripción general

Descripción

(6-methyl-1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S. It is a derivative of indazole, a bicyclic heterocycle, and contains a thiourea functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 6-methyl-1H-indazole with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that (6-methyl-1H-indazol-5-yl)thiourea exhibits significant anticancer activity. It has been studied for its potential to inhibit various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. The compound's mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Effects

Thiourea derivatives, including this compound, have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways, potentially making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Materials Science

Synthesis of Novel Materials

this compound serves as a building block in the synthesis of more complex materials. Its unique structural features allow for the development of materials with specific properties, such as enhanced conductivity or fluorescence. These materials can be utilized in electronic devices and sensors.

Ligand Formation and Coordination Chemistry

The compound acts as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and material synthesis . The formation of metal-thiourea complexes can enhance catalytic activity in various chemical reactions.

Catalysis

Organocatalysis

Research has highlighted the role of this compound in organocatalysis. It has been utilized as an organocatalyst in several reactions, including asymmetric synthesis and C-C bond formation. The compound's thiourea functional group facilitates the activation of substrates, leading to improved reaction yields and selectivity .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial therapies .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory | Significant cytotoxicity; modulation of pathways |

| Materials Science | Synthesis of conductive materials | Enhanced properties for electronic applications |

| Catalysis | Organocatalysis | Improved yields and selectivity in reactions |

| Antimicrobial Activity | Inhibition of bacterial strains | Effective against Staphylococcus aureus |

Mecanismo De Acción

The mechanism of action of (6-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(6-methyl-1H-indazol-5-yl)urea: Similar structure but with a urea group instead of thiourea.

6-methyl-1H-indazole: The parent compound without the thiourea group.

N-(6-methyl-1H-indazol-5-yl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

(6-methyl-1H-indazol-5-yl)thiourea is unique due to the presence of both the indazole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

(6-methyl-1H-indazol-5-yl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 6-methyl-1H-indazole-5-amine with thiocarbamoyl chlorides or isothiocyanates. The resulting compound features a thiourea linkage, which is significant for its biological properties. The general structure can be represented as follows:

where R represents the 6-methyl-1H-indazol-5-yl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including FLT3, which is implicated in acute myeloid leukemia (AML). By binding to the active sites of these enzymes, it prevents substrate access, disrupting cellular processes essential for cancer cell proliferation.

- Induction of Apoptosis : In studies involving nasopharyngeal carcinoma cell lines, derivatives of this compound were found to induce mitochondria-mediated apoptosis and G/M phase arrest, leading to reduced cell viability .

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

- Cell Viability Reduction : In vitro assays demonstrated that compounds based on this scaffold significantly reduced cell viability in various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). IC50 values were reported in the low micromolar range (e.g., 0.86 μM) .

- Tumor Growth Inhibition : In vivo studies showed that certain derivatives could suppress tumor growth in xenograft models, indicating their potential as therapeutic agents against specific cancers .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(6-methyl-1H-indazol-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUGPRSNMHENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=S)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327827 | |

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691857-99-5 | |

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.